The molecular formula of CYH33 is , with a CAS registry number of 1494684-33-1. The compound features a complex arrangement that includes fluorinated groups and multiple nitrogen atoms, contributing to its selectivity for the PI3Kα isoform over other isoforms such as PI3Kβ, PI3Kδ, and PI3Kγ.
CYH33 has been shown to significantly inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest at the G1 phase. In preclinical studies, it has demonstrated synergistic effects when combined with other therapies, such as radiation or fatty acid synthase inhibitors. The compound's ability to modulate immune responses within the tumor microenvironment also highlights its potential in combination therapy scenarios.
The primary mechanism of action for CYH33 involves selective inhibition of PI3Kα, leading to decreased phosphorylation of downstream targets such as AKT. This results in reduced survival signals in cancer cells, promoting apoptosis and inhibiting proliferation. Additionally, CYH33 enhances T cell activation and infiltration into tumors while reprogramming macrophages towards an M1 phenotype, which is associated with pro-inflammatory responses beneficial for antitumor immunity.
CYH33 has potential applications in treating various cancers characterized by PIK3CA mutations, including breast cancer, esophageal squamous cell carcinoma, ovarian clear cell carcinoma, and others. Ongoing clinical trials are evaluating its efficacy both as a monotherapy and in combination with other agents to enhance therapeutic outcomes.
CYH33 is a potent and highly selective inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), a critical node in the oncogenic PI3K/AKT/mTOR signaling pathway. Its biochemical profile demonstrates >50-fold selectivity for PI3Kα (IC₅₀ = 6.4 nM) over other class I PI3K isoforms (β, δ, γ) and >100-fold selectivity over mTOR. Kinome-wide profiling against >400 kinases confirmed exceptional specificity, with significant inhibition only observed against HER family kinases at concentrations ≥0.5 μM. This selectivity is attributed to CYH33’s unique binding mode, which exploits structural differences in the ATP-binding cleft of PI3Kα. The compound effectively suppresses PI3Kα-driven AKT phosphorylation (pAKT-S473) in cellular assays at low nanomolar concentrations (EC₅₀ = 20–50 nM), establishing its pharmacodynamic efficacy [8] [9].
Table 1: Kinase Inhibition Profile of CYH33
Target | IC₅₀ (nM) | Selectivity vs. PI3Kα |
---|---|---|
PI3Kα | 6.4 | 1-fold (reference) |
PI3Kβ | 611.2 | 95-fold |
PI3Kδ | 43.0 | 7-fold |
PI3Kγ | 312.5 | 49-fold |
mTOR | 95.0 | 15-fold |
HER2 | 520.0 | 81-fold |
CYH33 features a 4-morpholinopyrrolo[2,1-f][1,2,4]triazine core substituted with a methyl carbamate and trifluoromethyl pyridine group, optimized for PI3Kα binding and pharmacokinetic properties. X-ray crystallography reveals that its morpholine oxygen forms a key hydrogen bond with Val851 in the catalytic site of PI3Kα, while the trifluoromethyl group occupies a hydrophobic pocket near Met772, enhancing binding affinity. The compound undergoes hepatic metabolism to form an active N-desmethyl metabolite (I27), which retains high potency against PI3Kα (IC₅₀ = 5–20 nM). Structural studies confirm that I27 maintains the core pharmacophore but exhibits altered membrane permeability due to increased hydrophilicity [9].
CYH33 demonstrates favorable pharmacokinetic properties suitable for oral administration. In rodent models, it achieves >60% oral bioavailability due to efficient intestinal absorption and low first-pass metabolism. Tissue distribution studies using radiolabeled CYH33 show high concentrations in tumor xenografts (peak concentration: 8.2 μM), liver, and kidneys, with moderate penetration across the blood-brain barrier. The volume of distribution (Vd = 2.1 L/kg) indicates extensive extravascular distribution. Tumor-to-plasma ratios exceed 3:1 within 4 hours post-administration, correlating with sustained suppression of pAKT in tumor biopsies for >24 hours [9].
Table 2: Pharmacokinetic Parameters of CYH33 in Preclinical Models
Parameter | Rat (10 mg/kg) | Mouse (20 mg/kg) |
---|---|---|
Oral bioavailability | 65% | 72% |
Tₘₐₓ (h) | 1.5 | 1.0 |
Cₘₐₓ (μM) | 3.8 | 5.2 |
Half-life (t₁/₂, h) | 4.2 | 3.6 |
AUC₀–₂₄ (μM·h) | 28.7 | 35.9 |
CYH33 undergoes CYP3A4-mediated oxidation to generate I27, followed by glucuronidation for renal excretion. The parent compound and I27 collectively contribute to pharmacodynamic activity, with I27 accounting for 30–40% of total plasma exposure. Half-life optimization was achieved by introducing the trifluoromethyl group, which reduces CYP-mediated dealkylation and extends t₁/₂ to >4 hours. Co-administration with fatty acid synthase (FASN) inhibitors like C75 enhances CYH33’s metabolic stability by modulating lipid metabolism pathways, increasing systemic exposure by 1.8-fold. This synergy is attributed to FASN inhibition altering membrane lipid composition and potentiating CYH33’s retention in tumor tissues [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7